N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine
CAS No.:
Cat. No.: VC15875159
Molecular Formula: C10H7F3N4O
Molecular Weight: 256.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3N4O |
|---|---|
| Molecular Weight | 256.18 g/mol |
| IUPAC Name | N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H7F3N4O/c11-10(12,13)8-3-4-17(16-8)9-2-1-7(5-14-9)6-15-18/h1-6,18H |
| Standard InChI Key | VVEVDCQDLLWSJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Bonding
The compound features a pyridine ring substituted at the 3-position with a methylidene hydroxylamine group (-CH=N-OH) and at the 6-position with a 3-(trifluoromethyl)pyrazol-1-yl moiety. The pyrazole ring’s trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The hydroxylamine group contributes to hydrogen-bonding capabilities, which may enhance interactions with biological targets.
Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₃N₄O |
| Molecular Weight | 256.18 g/mol |
| IUPAC Name | N-[[6-[3-(Trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine |
| Canonical SMILES | C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F |
| Topological Polar Surface Area | 76.7 Ų |
The Topological Polar Surface Area (TPSA) of 76.7 Ų suggests moderate membrane permeability, while the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Spectroscopic and Crystallographic Data
While experimental spectral data for this specific compound remains unpublished, analogs with pyridine-pyrazole frameworks exhibit distinct UV-Vis absorption bands between 260–300 nm, attributed to π→π* transitions in the aromatic systems . X-ray crystallography of related structures reveals planar pyridine-pyrazole systems with dihedral angles <10°, indicating strong conjugation .
Synthetic Methodologies and Optimization
Yield Optimization Challenges
Key challenges include:
-
Regioselectivity: Competing substitution at pyridine’s 2- and 4-positions necessitates precise temperature control (60–80°C) and ligand selection .
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Stability of Hydroxylamine: The -N-OH group is prone to oxidation, requiring inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis.
Patents report yields of 45–62% for analogous compounds, with purity >95% achieved via column chromatography (SiO₂, ethyl acetate/hexane) .
Patent Landscape and Industrial Relevance
Key Patents and Claims
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EP3473618A1: Covers fluorinated pyridinaldoximes for treating neurological disorders, citing enhanced metabolic stability over non-fluorinated analogs .
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WO2019238633A1: Describes isoxazolyl-pyridine derivatives as GABA A positive allosteric modulators, highlighting the therapeutic value of this structural class .
Structure-Activity Relationship (SAR) Insights
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Trifluoromethyl Group: Replacing -CF₃ with -CH₃ in analogs reduces antibacterial potency by 4–6-fold, underscoring its role in hydrophobic interactions.
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Hydroxylamine Position: Schiff base formation at pyridine’s 3-position (vs. 2- or 4-) optimizes target binding, as per molecular docking studies .
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could mitigate the compound’s oxidative instability while improving tumor targeting. Preliminary studies on analogous drugs show a 3.2-fold increase in half-life using nanoformulations.
Computational Modeling
Machine learning models (e.g., DeepChem) could predict off-target interactions by training on datasets of pyridine-hydroxylamine derivatives. This may accelerate lead optimization and reduce preclinical attrition rates.
Environmental Impact Assessment
The ecological fate of trifluoromethylated pharmaceuticals remains understudied. High-throughput toxicity assays on Daphnia magna and Danio rerio are needed to evaluate bioaccumulation risks.
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